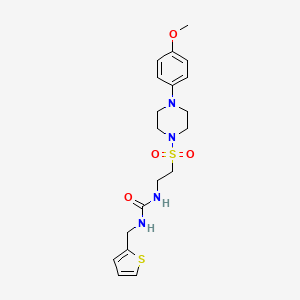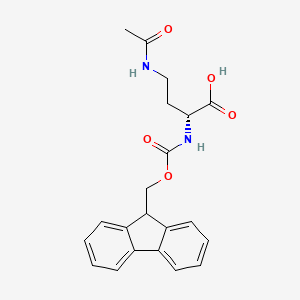
Fmoc-D-Dab(Ac)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Dab(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-diaminobutyric acid acetate, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dab(Ac)-OH typically involves the protection of the amino group of D-diaminobutyric acid with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out in an organic solvent like dimethylformamide. The acetate group is introduced by reacting the protected amino acid with acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of solid-phase peptide synthesis techniques allows for efficient production and easy purification of the final product.
化学反応の分析
Types of Reactions
Fmoc-D-Dab(Ac)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Acylation Reactions: The free amino group can react with various acylating agents to form amide bonds.
Substitution Reactions: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-diaminobutyric acid.
Acylated Products: Formation of amide bonds with various acyl groups.
Substituted Products: Introduction of new functional groups in place of the acetate group.
科学的研究の応用
Chemistry
Fmoc-D-Dab(Ac)-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it an essential building block in the creation of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
The compound is utilized in the design of peptide-based vaccines and diagnostic tools. Its role in the synthesis of bioactive peptides makes it valuable in the development of new medical treatments.
Industry
This compound is used in the production of peptide-based materials for various industrial applications, including the development of biomaterials and nanomaterials.
作用機序
The primary mechanism of action of Fmoc-D-Dab(Ac)-OH involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The acetate group provides additional stability to the molecule, ensuring its integrity during the synthesis process.
類似化合物との比較
Similar Compounds
Fmoc-D-Dap(Ac)-OH: 9-fluorenylmethyloxycarbonyl-D-diaminopropionic acid acetate.
Fmoc-D-Orn(Ac)-OH: 9-fluorenylmethyloxycarbonyl-D-ornithine acetate.
Uniqueness
Fmoc-D-Dab(Ac)-OH is unique due to its specific structure, which includes a four-carbon chain in the side group. This structure provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis. Compared to similar compounds like Fmoc-D-Dap(Ac)-OH and Fmoc-D-Orn(Ac)-OH, this compound offers different reactivity and stability profiles, allowing for tailored synthesis strategies.
特性
IUPAC Name |
(2R)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRDUFTKVHNDO-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B2377588.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)
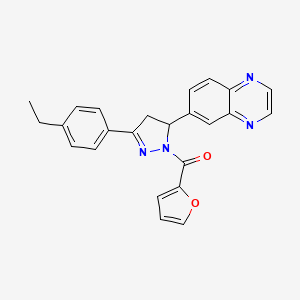
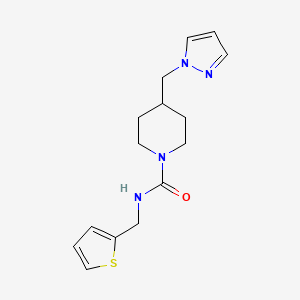
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)
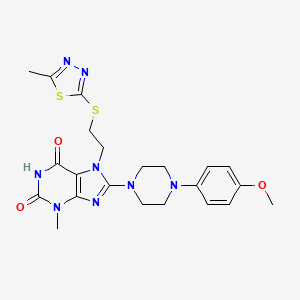
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

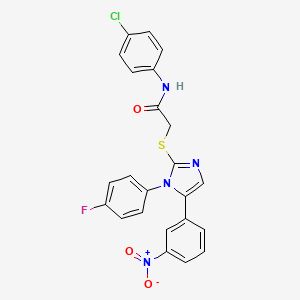

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)
